モノロン

概要

説明

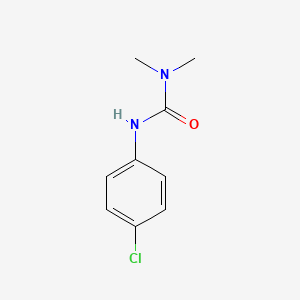

モノロンは、3-(4-クロロフェニル)-1,1-ジメチル尿素としても知られており、さまざまな一年生および多年生の広葉雑草や草の防除に広く使用されてきたフェニル尿素系除草剤です。これは、置換尿素類のクラスに属する合成化合物です。 モノロンは1950年代初頭に導入され、さまざまな農業および非農業環境で使用されてきました .

科学的研究の応用

Monuron has been used in various scientific research applications, including:

Chemistry: Monuron is used as a model compound for studying the behavior of phenylurea herbicides in the environment. It is also used in studies on the degradation and remediation of herbicides.

Biology: Monuron has been used to study the effects of herbicides on plant physiology and biochemistry. It is also used in research on the mechanisms of herbicide resistance in plants.

Medicine: Although not widely used in medicine, Monuron has been studied for its potential toxicological effects on human health.

Industry: Monuron has been used in the formulation of various herbicidal products for agricultural and non-agricultural use

作用機序

モノロンは、植物の光合成を阻害することによって除草効果を発揮します。具体的には、葉緑体の光化学系II複合体を標的にし、電子伝達鎖を阻害し、ATPとNADPHの合成を阻害します。 これは、必須の代謝プロセスを阻害し、最終的には植物の死をもたらします .

生化学分析

Biochemical Properties

Monuron interacts with several key enzymes and proteins involved in photosynthesis and nitrogen fixation. These include the D1 protein, which hosts the PSII complex, RuBisCO, which is crucial for CO2 fixation, and nitrogenase, which reduces atmospheric nitrogen to ammonia . Monuron also interacts with glutamine synthetase (GS), an enzyme that assimilates ammonia .

Cellular Effects

Monuron’s effects on cells are primarily observed in its impact on photosynthetic pigments and the functioning of PSII, RuBisCO, nitrogenase, and GS . It influences cell function by interrupting new protein synthesis and breaking down existing enzyme molecules when exposed to higher concentrations .

Molecular Mechanism

At the molecular level, Monuron exerts its effects through binding interactions with the aforementioned biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Monuron change over time. For instance, low dose Monuron treatment (20 ppm) enhances the expression of various parameters of CO2 and N2 fixation, indicating a hormetic effect in the exposed organism . Higher doses (40-100 ppm) immediately show visible toxicity .

Dosage Effects in Animal Models

While specific studies on Monuron’s dosage effects in animal models are limited, research on similar herbicides could provide insights. For instance, the degradation of the analogue herbicide diuron has been studied .

Metabolic Pathways

Monuron is involved in the metabolic pathways of photosynthesis and nitrogen fixation, interacting with key enzymes such as RuBisCO and nitrogenase .

準備方法

モノロンは、水酸化ナトリウムなどの塩基の存在下で、4-クロロアニリンと炭酸ジメチルを反応させることにより合成されます。この反応は、中間体の生成を経て進行し、その後さらに反応してモノロンを生成します。 モノロンの工業生産には同様の合成経路が採用されていますが、大規模生産向けに最適化されています .

化学反応の分析

モノロンは、次のようなさまざまな種類の化学反応を起こします。

酸化: モノロンは、さまざまな分解生成物を生成するために酸化される可能性があります。一般的な酸化剤には、オゾンや過酸化水素などがあります。

還元: モノロンの還元は、アミンやその他の還元生成物の生成につながる可能性があります。

置換: モノロンは、特に芳香環上の塩素原子で求核置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬や条件には、UV光、オゾン、過酸化水素、さまざまな塩基や酸などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります .

科学研究への応用

モノロンは、次のようなさまざまな科学研究に応用されてきました。

化学: モノロンは、環境におけるフェニル尿素系除草剤の挙動を研究するためのモデル化合物として使用されます。また、除草剤の分解と修復に関する研究にも使用されています。

生物学: モノロンは、除草剤が植物の生理学および生化学に及ぼす影響を研究するために使用されてきました。また、植物における除草剤耐性のメカニズムに関する研究にも使用されています。

医学: 医学では広く使用されていませんが、モノロンは人間の健康に対する潜在的な毒性効果について研究されてきました。

類似化合物との比較

モノロンは、ジウロン、リヌロン、クロロトルロンなどの他のフェニル尿素系除草剤に似ています。これらの化合物には、同様の作用機序があり、幅広い雑草の防除に使用されます。モノロンは、その特定の化学構造が、環境における挙動と毒性プロファイルに影響を与える点でユニークです。 たとえば、モノロンは、いくつかのアナログと比較して土壌中でより永続的であり、環境への影響が大きくなる可能性があります .

類似化合物

- ジウロン

- リヌロン

- クロロトルロン

- プロパニル

特性

IUPAC Name |

3-(4-chlorophenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLIZLVNXIYGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020311 | |

| Record name | Monuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monuron appears as white crystalline solid or white powder with a slight odor. Melting point 175 °C. Moderately toxic by ingestion. Used as an herbicide., White solid; [CAMEO] | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

365 to 392 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992), Monuron-TCA is a crystalline solid; mp 78-81 °C. Solubility (room temperature): 918 mg/l water; 400 g/kg 1,2-dichloroethane; 177 g/kg methanol; 91 g/kg xylene. It is acidic in reaction and incompatible with alkaline materials. /Monuron Trichloroacetate/, VERY SLIGHTLY SOL IN NUMBER 3 DIESEL OIL; MODERATELY SOL IN METHANOL, ETHANOL, PRACTICALLY INSOL IN HYDROCARBON SOLVENTS, SLIGHTLY SOL IN OIL & POLAR SOLVENTS, Solubility (ppm): water 230 (@ 25 °C), acetone 52,000 (@ 27 °C), benzene 2900 (@ 27 °C), Sol in benzene: 3 g/kg at 27 °C | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MONURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.27 @ 20 °C/20 °C | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MONURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5e-07 mmHg at 77 °F ; 0.00178 mmHg at 212 °F (NTP, 1992), 0.0000005 [mmHg], 0.067 mPa @ 25 °C | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MONURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

SUBSTITUTED UREAS ... IN LEAVES ... CAUSE COLLAPSE OF PARENCHYMA VESSELS. ... THEY INHIBIT PHOTOSYNTHESIS ... AND ARE POWERFUL INHIBITORS OF OXIDATION OF WATER TO OXYGEN (HILL REACTION) ... SUGGESTED THAT MONURON BLOCKS PHOTOSYNTHESIS AT SITE OF ELECTRON TRANSFER BY FLAVIN MONONUCLEOTIDE ... . | |

| Record name | MONURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE PLATES FROM METHANOL, THIN RECTANGULAR PRISMS FROM METHANOL, Platelets | |

CAS No. |

150-68-5 | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(4-Chlorophenyl)-1,1-dimethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONURON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N'-(4-chlorophenyl)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I99GAK5X1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MONURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

338.9 to 340.7 °F (NTP, 1992), 170.5-171.5 °C | |

| Record name | MONURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MONURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Monuron exert its herbicidal effect?

A1: Monuron is a photosynthetic inhibitor. It acts by blocking electron transport in photosystem II, a crucial process in photosynthesis where light energy is converted into chemical energy. [, , , ] This blockage disrupts the production of ATP and NADPH, ultimately leading to plant death.

Q2: What are the visible symptoms of Monuron exposure in plants?

A2: Monuron exposure can manifest in various symptoms, including: acute water-soak blotch, silver blotch, indeterminate grey blotch, wilting, petiole and stem collapse, rapid yellowing, abscission, and partial chlorosis. [] The specific symptoms and their severity depend on the plant species, Monuron concentration, and environmental conditions.

Q3: Does Monuron affect plant transpiration?

A3: Yes, studies have shown that Monuron application can lead to a significant decrease in transpiration rates in susceptible plants. [, ] This effect is attributed to stomatal closure, limiting water loss through the leaves.

Q4: What is the molecular formula and weight of Monuron?

A5: Monuron has the molecular formula C9H11ClN2O and a molecular weight of 214.66 g/mol. []

Q5: How does the water content of soil affect Monuron adsorption?

A6: Research suggests that Monuron adsorption to soil increases significantly when water content decreases to a level approaching monolayer coverage on soil surfaces. [] Minimal differences in adsorption were observed between field capacity and wilting point water content.

Q6: How persistent is Monuron in the soil, and does it leach into deeper layers?

A7: Monuron exhibits moderate persistence in soil, with 80% activity dissipating within 7-27 weeks after application. [] While leaching can occur, studies indicate that it primarily remains in the top soil layers. [, ]

Q7: Can Monuron be degraded through advanced oxidation processes?

A8: Yes, several advanced oxidation processes (AOPs), including UV photolysis, ozonation, and heterogeneous photocatalysis using TiO2, effectively degrade Monuron. [, , ] These processes generate highly reactive species like hydroxyl radicals, leading to the breakdown of the herbicide molecule.

Q8: How effective is the combination of photocatalysis and ozonation in degrading Monuron?

A9: While both ozonation and photocatalysis degrade Monuron, their combined application (photocatalytic ozonation) enhances the transformation efficiency. [] This synergistic effect is attributed to the increased formation of hydroxyl radicals.

Q9: Have there been any computational studies on Monuron?

A10: Yes, computational chemistry techniques have been employed to investigate the interaction of Monuron with β-cyclodextrin. [] These studies provide insights into the formation of inclusion complexes and offer potential applications in pesticide remediation.

Q10: How does the addition of chlorine atoms affect the herbicidal activity of phenylurea compounds?

A11: Studies comparing Monuron (one chlorine atom) with Diuron (two chlorine atoms) show that increased chlorination generally leads to higher herbicidal activity and persistence in soil. [, , ] This highlights the significance of structural modifications in influencing herbicide properties.

Q11: How does β-cyclodextrin influence the properties of Monuron?

A12: β-cyclodextrin forms inclusion complexes with Monuron, potentially enhancing its solubility, stability, and controlled release. [] This strategy presents opportunities for developing improved pesticide formulations with reduced environmental impact.

Q12: How is Monuron metabolized in plants?

A14: Plant metabolism of Monuron primarily involves demethylation and hydroxylation pathways, leading to the formation of metabolites like monomethylmonuron, p-chlorophenylurea, and p-chloroaniline. [, ] The specific metabolic pathways and their efficiency vary between plant species, influencing their sensitivity to the herbicide.

Q13: Has the effect of Monuron on non-target organisms been investigated?

A15: Yes, studies have examined the impact of Monuron on non-target organisms like the bioluminescent bacteria Vibrio fischeri. [] Results indicated that Monuron inhibits bioluminescence, and this toxicity is further enhanced in the presence of oleic acid, a common adjuvant in pesticide formulations.

Q14: Are there reports of plant resistance to Monuron?

A16: While specific cases of resistance development in weed populations are not extensively documented in the provided research, variations in sensitivity among plant species suggest potential for resistance emergence with continued use. [, , ]

Q15: What is known about the toxicity of Monuron to humans?

A17: While specific human toxicity data isn't detailed in these papers, its classification as a potential human carcinogen by IARC raises concerns. [] More research is needed to fully understand the long-term health effects of Monuron exposure in humans.

Q16: How does the presence of Monuron in irrigation water affect crops?

A18: Long-term studies show that repeated irrigation with water containing high concentrations (1000 µg L−1) of Monuron can lead to cumulative yield reductions in alfalfa crops. [] This highlights the potential for negative impacts on agricultural productivity through water contamination.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。